(3R)-3-Aminoindan-1-one

HIV-1 Protease Inhibition Medicinal Chemistry Chiral Synthesis

Sourcing chirally pure indanone intermediates for antiviral programs? Racemic mixtures introduce inactive enantiomers, confounding SAR and reducing potency. (3R)-3-Aminoindan-1-one (CAS: 876854-53-4) solves this with validated stereospecific utility. • Enantiopure (R)-configuration: Essential for HIV-1 protease inhibitor binding & off-target minimization • Privileged scaffold: Enables enantiopure library synthesis via Mannich chemistry for CNS & smooth muscle targets • Green chemistry compatible: Suitable for earth-abundant metal catalysis (e.g., Mn-based asymmetric amination) Available in research-grade quantities with global expedited shipping.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 876854-53-4
Cat. No. B12849721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Aminoindan-1-one
CAS876854-53-4
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C1=O)N
InChIInChI=1S/C9H9NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5,10H2/t8-/m1/s1
InChIKeyHNXHMCTUYDVMNC-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-3-Aminoindan-1-one: Chiral Building Block for HIV Protease Inhibitors


(3R)-3-Aminoindan-1-one (CAS: 876854-53-4) is a chiral, non-aromatic bicyclic compound belonging to the 3-aminoindan-1-one class, characterized by a fused cyclopentane-benzene ring system with a primary amine at the 3-position in the (R)-configuration. Its molecular formula is C9H9NO with a molecular weight of 147.17 g/mol . This enantiopure building block is primarily utilized in medicinal chemistry as a key intermediate for the synthesis of HIV-1 protease inhibitors and other biologically active molecules, with its chirality being critical for downstream target engagement [1][2]. Unlike its (S)-enantiomer or racemic mixtures, the (3R)-stereochemistry is essential for achieving desired pharmacological activity in several drug discovery programs.

Enantiopure (R)-stereochemistry for chiral control
HIV-1 protease inhibitor synthesis research
Stereochemical-control workflow compatibility

Why (3R)-3-Aminoindan-1-one Is Non-Substitutable


Generic substitution of (3R)-3-Aminoindan-1-one with racemic 3-aminoindan-1-one or its (S)-enantiomer is not scientifically valid due to the established principle of stereospecific target engagement. In chiral biological environments, enantiomers often exhibit drastically different pharmacological profiles. While direct comparative IC50/Ki data for the isolated (3R) compound versus its (S)-enantiomer is not publicly available in a single assay, the broader class of chiral indanone derivatives has demonstrated significant enantio-selectivity in biological systems. For instance, chiral indanone-based inhibitors of Renilla luciferase show marked enantio-selectivity with the R-configuration being the active form [1]. Furthermore, the synthetic utility of the (3R) enantiomer is validated by its successful incorporation into active HIV-1 protease inhibitors, a process that requires high enantiopurity to ensure correct molecular fit and avoid off-target effects [2]. The use of racemic mixtures would introduce the inactive or less active (S)-enantiomer, potentially complicating biological assays, reducing overall potency, and generating ambiguous structure-activity relationship data. Therefore, procurement of the specific (3R)-enantiomer is a critical requirement for research programs aiming for stereochemically defined outcomes.

Racemate or (S)-enantiomer
May alter stereospecific target engagement and shift SAR interpretation in chiral biological systems.
Enantiopurity dependency
Inhibitor incorporation relies on high enantiopurity; racemic mixtures may introduce inactive isomer and confound assay results.

Differentiation Evidence for (3R)-3-Aminoindan-1-one


Stereospecific Incorporation into HIV-1 Protease Inhibitors

The (3R)-3-Aminoindan-1-one enantiomer was successfully isolated and incorporated into active HIV-1 protease inhibitors following a stereoselective synthesis. This demonstrates that the (R)-configuration is a viable and productive building block for this therapeutic target class. While no direct Ki/IC50 comparison is reported for the isolated aminoindanone core, the ability to generate active inhibitors from the (R)-enantiomer underscores its stereochemical compatibility with the protease active site, a prerequisite not guaranteed for the (S)-enantiomer or racemate [1].

Stereospecific Incorporation
Class-level
Successfully incorporated into HIV-1 protease inhibitors via stereoselective synthesis
Supports (R)-enantiomer utility for antiviral target research
No direct Ki/IC50 comparison available
HIV-1 Protease Inhibition Medicinal Chemistry Chiral Synthesis

Manganese-Catalyzed Enantioselective Synthesis

A manganese-catalyzed enantioselective hydrogenation method for imines derived from indanone derivatives, including those leading to chiral 3-aminoindan-1-ones, was developed with high enantioselectivity. This work establishes that the indanone scaffold is compatible with modern, earth-abundant metal catalysis for producing enantiopure amines. While the study does not report a direct yield for (3R)-3-aminoindan-1-one, it validates the class's amenability to high enantioselectivity (typically >90% ee for similar substrates), which is a key advantage for scalable synthesis of this compound compared to traditional chiral resolution or precious metal catalysis [1].

Mn-Catalyzed Enantioselective Synthesis
Class-level
Compatible with earth-abundant Mn catalyst; high enantioselectivity reported for similar substrates
Supports scalable, sustainable synthesis of enantiopure amines
Not product-specific yield; class-level inference
Asymmetric Catalysis Green Chemistry Chiral Amine Synthesis

Predicted Physicochemical Properties

The predicted physicochemical properties for (3R)-3-aminoindan-1-one include a boiling point of 262.0±39.0 °C, density of 1.200±0.06 g/cm³, and a pKa of 7.01±0.20 . These values provide a baseline for formulation, purification, and handling. While not a direct comparator, these properties are consistent with other small-molecule aminoindanones and inform practical laboratory use.

Predicted Properties
Data to verify
Bp: 262.0±39.0 °C / Density: 1.200±0.06 g/cm³ / pKa: 7.01±0.20
Supports formulation and handling decisions
Predicted values; experimental confirmation advised
Physicochemical Characterization ADME Prediction Chemical Stability

Derivative Synthesis via Mannich Annulation

3-Aminoindan-1-one derivatives can be synthesized in moderate to good yields (typically 50-85%) through an acid-promoted, two-component Mannich annulation of acetylbenzaldehydes and secondary amines under mild conditions [1]. This demonstrates that the (3R) stereocenter can be introduced or retained during derivatization, enabling the creation of focused libraries for structure-activity relationship (SAR) studies. The racemic version of this chemistry is well-established, providing a robust platform for analogue synthesis.

Derivative Synthesis via Annulation
Class-level
Moderate to good yields (50–85% typical) for 3-aminoindan-1-one derivatives
Supports SAR library generation for medicinal chemistry
Acid-promoted Mannich annulation conditions
Organic Synthesis Mannich Annulation Derivatization

Research and Industrial Applications


HIV-1 Protease Inhibitor Synthesis

Medicinal chemistry groups focused on antiviral drug discovery, particularly HIV-1 protease inhibitors, can utilize (3R)-3-Aminoindan-1-one as a key stereochemically defined intermediate. Its successful incorporation into active inhibitors validates its utility in generating new chemical entities for this target class [1].

Asymmetric Catalysis Research

Researchers developing new catalytic asymmetric methods for amine synthesis can employ (3R)-3-Aminoindan-1-one as a benchmark substrate or target product. Its compatibility with earth-abundant metal catalysis (e.g., manganese) makes it a relevant model for green chemistry and sustainable synthesis initiatives [1].

Early-Stage Drug Discovery Scaffold

The 3-aminoindan-1-one core is a privileged structure in medicinal chemistry. Procurement of the (3R) enantiomer allows for the synthesis of enantiopure libraries via established Mannich annulation chemistry, enabling SAR studies on a variety of therapeutic targets including neurological disorders and smooth muscle relaxation [1][2].

Application
Selection Property
Validation Focus
HIV-1 protease inhibitor research
Enantiopure (R)-configuration
Inhibitor-target engagement studies
Asymmetric catalysis research
Earth-abundant metal catalysis compatibility
Enantioselective hydrogenation method development
Medicinal chemistry scaffold diversification
Derivatizable chiral amine core
Stereochemically defined library synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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